2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

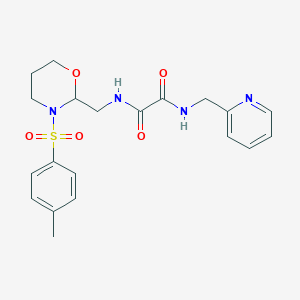

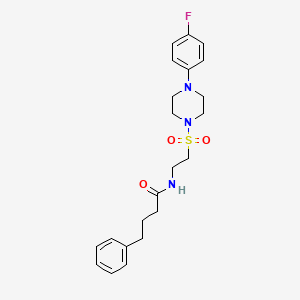

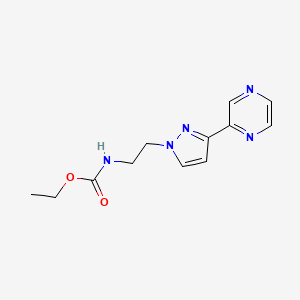

The compound “2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” is an organic molecule that contains a 1,2,3-triazole ring, a fluorobenzyl group, and a propan-2-ol (isopropanol) group .

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of the 1,2,3-triazole ring, the fluorobenzyl group, and the propan-2-ol group . The exact structure would depend on the specific positions of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the fluorobenzyl group, and the propan-2-ol group . The alcohol group in propan-2-ol could potentially undergo reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the polar alcohol group and the aromatic ring could impact properties such as solubility, boiling point, and melting point .Scientific Research Applications

Antifungal and Anti-Oomycete Activities

This compound is a derivative of 1,2,4-triazole, which has been shown to have significant antifungal activities . For instance, it has been found to inhibit the growth of Physalospora piricola , a pathogenic fungus that affects apple trees . It also shows anti-oomycete activity against Phytophthora capsici , an oomycete that causes blight in peppers .

Potential Carbonic Anhydrase-II Inhibitors

1H-1,2,3-triazole analogs, including this compound, have been synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

Broad Spectrum Fungicide

The compound is similar to mefentrifluconazole, a broad-spectrum fungicide developed by BASF . It’s used to control a range of fungal crop diseases .

Antimicrobial Activity

Imidazole, a moiety present in this compound, is known for its broad range of chemical and biological properties . Derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Industrial Applications

1H-1,2,3-triazole molecules, including this compound, play a vital role in pharmaceuticals and agrochemicals . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Drug Development

The compound is a part of the heterocyclic compounds which are in clinical use to treat infectious diseases . Therefore, it has a great importance in the development of new drugs .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on its biological activity, toxicity, and pharmacokinetics. If it’s intended for use in materials science, research might focus on its physical properties and potential applications .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1h-1,2,3-triazole analogs, have been shown to inhibit the carbonic anhydrase-ii enzyme .

Mode of Action

Based on the structure-activity relationship of similar compounds, it is suggested that the presence of a polar group at the 1h-1,2,3-triazole substituted phenyl ring contributes to the overall activity of these compounds . These compounds may exhibit inhibitory potential through direct binding with the active site residues of their target enzymes .

Pharmacokinetics

Compounds with similar structures have shown rapid absorption, high bioavailability, extensive tissue distribution, and elimination primarily via hepatic metabolism .

properties

IUPAC Name |

2-[1-[(2-fluorophenyl)methyl]triazol-4-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O/c1-12(2,17)11-8-16(15-14-11)7-9-5-3-4-6-10(9)13/h3-6,8,17H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLGDMBBEORDJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN(N=N1)CC2=CC=CC=C2F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B2471411.png)

![3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2471417.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2471421.png)

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2471426.png)

![methyl [(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2471430.png)